1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate
Overview
Description
Isoindole is a polycyclic heteroarene and a tautomer of a 1H-isoindole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .Molecular Structure Analysis
The molecular structure of similar compounds like Isoindole has been generated from information available in databases .Chemical Reactions Analysis
New synthetic methods for the preparation of 2H-isoindoles based on ring closure reactions, isoindoline aromatization and ring transformations are discussed .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like Isoindole include a molecular weight of 117.15 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 .Mechanism of Action
While specific mechanisms of action for “1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-” are not available, similar compounds like 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones have been identified as inhibitors by high-throughput docking of a compound collection in the ATP-binding site of human CK2 .
Future Directions
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXVVEFTUBMHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355151 | |
Record name | N-benzoyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58585-84-5 | |
Record name | N-benzoyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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